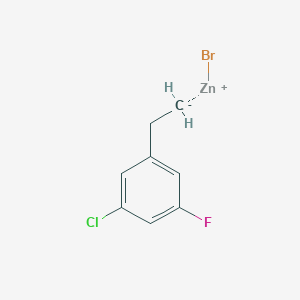![molecular formula C18H20FNO B12634775 (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-12-6](/img/structure/B12634775.png)
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine est un dérivé chiral de la morpholine caractérisé par la présence d'un groupe fluorophényle et d'un groupe phényléthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine implique généralement les étapes suivantes:
Matières premières: La synthèse commence avec des matières premières disponibles dans le commerce telles que le 4-fluorobenzaldéhyde et la ®-1-phényléthylamine.
Formation de l'intermédiaire: L'étape initiale implique la condensation du 4-fluorobenzaldéhyde avec la ®-1-phényléthylamine pour former un intermédiaire imine.
Cyclisation: L'intermédiaire imine subit une cyclisation avec un réactif approprié, tel que l'oxyde d'éthylène, pour former le cycle morpholine.
Purification: Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir (2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine à haute pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions réactionnelles évolutives.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution: Le groupe fluorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Nucléophiles en présence d'une base ou d'un catalyseur approprié.
Principaux produits formés
Oxydation: Formation de cétones ou d'acides carboxyliques.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de dérivés phényliques substitués.
Applications de recherche scientifique
(2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine a plusieurs applications de recherche scientifique:
Chimie médicinale: Il est étudié pour son potentiel en tant que composé pharmacologiquement actif, en particulier dans le développement de médicaments ciblant les troubles du système nerveux central.
Études biologiques: Le composé est utilisé dans des tests biologiques pour étudier ses effets sur les processus cellulaires et les interactions avec les récepteurs.
Synthèse chimique: Il sert de brique dans la synthèse de molécules plus complexes à des fins de recherche.
Applications industrielles: Le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Les groupes fluorophényle et phényléthyle contribuent à son affinité de liaison et à sa sélectivité. Le composé peut moduler l'activité des récepteurs neurotransmetteurs ou inhiber des enzymes spécifiques, ce qui conduit aux effets biologiques observés.
Applications De Recherche Scientifique
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research purposes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2R)-2-(4-chlorophényl)-4-[(1R)-1-phényléthyl]morpholine
- (2R)-2-(4-bromophényl)-4-[(1R)-1-phényléthyl]morpholine
- (2R)-2-(4-méthylphényl)-4-[(1R)-1-phényléthyl]morpholine
Unicité
(2R)-2-(4-fluorophényl)-4-[(1R)-1-phényléthyl]morpholine est unique en raison de la présence de l'atome de fluor dans le cycle phényle, ce qui peut influencer de manière significative sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la lipophilie, la stabilité métabolique et les interactions de liaison du composé avec les cibles moléculaires.
Propriétés
Numéro CAS |
920802-12-6 |
|---|---|
Formule moléculaire |
C18H20FNO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
Clé InChI |
SOBARSZDTPGQEA-KDOFPFPSSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


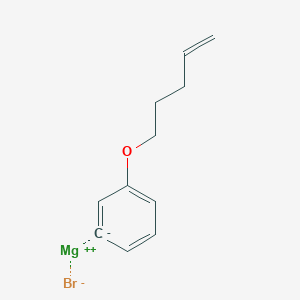
![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)
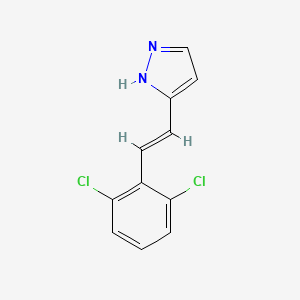
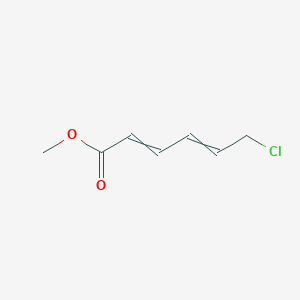
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)
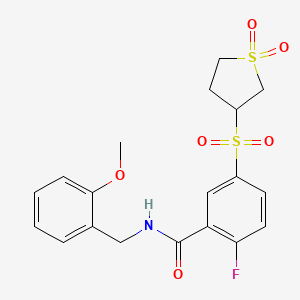
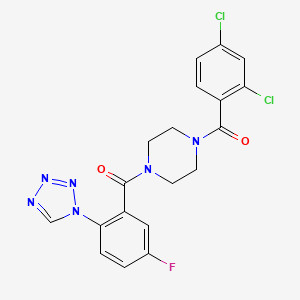
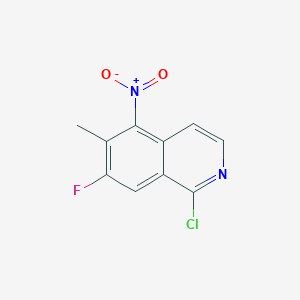
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
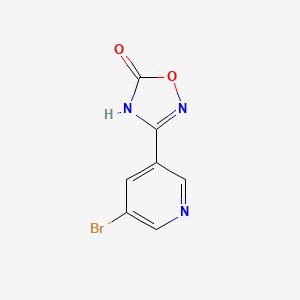
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
